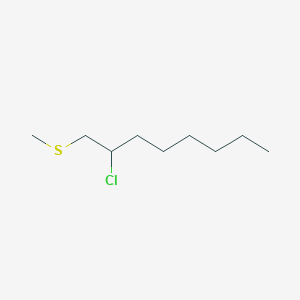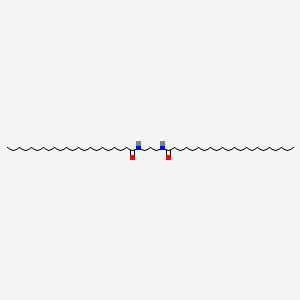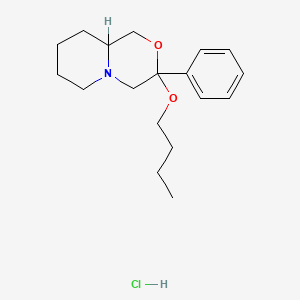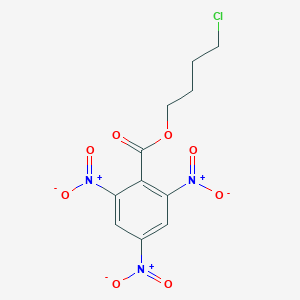
4-Chlorobutyl 2,4,6-trinitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorobutyl 2,4,6-trinitrobenzoate is an organic compound with the molecular formula C11H12ClN3O6 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with three nitro groups at positions 2, 4, and 6, and an ester linkage to a 4-chlorobutyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobutyl 2,4,6-trinitrobenzoate typically involves the esterification of 2,4,6-trinitrobenzoic acid with 4-chlorobutanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Chlorobutyl 2,4,6-trinitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 4-chlorobutyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4,6-trinitrobenzoic acid and 4-chlorobutanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Nucleophilic Substitution: Products include 4-azidobutyl 2,4,6-trinitrobenzoate or 4-thiocyanatobutyl 2,4,6-trinitrobenzoate.
Reduction: Products include 4-chlorobutyl 2,4,6-triaminobenzoate.
Hydrolysis: Products include 2,4,6-trinitrobenzoic acid and 4-chlorobutanol.
科学研究应用
4-Chlorobutyl 2,4,6-trinitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the modification of biomolecules or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals, explosives, and materials with specific properties.
作用机制
The mechanism of action of 4-Chlorobutyl 2,4,6-trinitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the ester linkage and the 4-chlorobutyl group can undergo hydrolysis or substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Chlorobutyl benzoate: Similar structure but lacks the nitro groups, resulting in different reactivity and applications.
2,4,6-Trinitrobenzoic acid: Lacks the 4-chlorobutyl group, primarily used as an explosive or in the synthesis of other nitro compounds.
4-Chlorobutyl 2,4-dinitrobenzoate: Similar but with only two nitro groups, leading to different chemical properties and reactivity.
Uniqueness
4-Chlorobutyl 2,4,6-trinitrobenzoate is unique due to the presence of both the 4-chlorobutyl group and three nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.
属性
CAS 编号 |
115902-61-9 |
|---|---|
分子式 |
C11H10ClN3O8 |
分子量 |
347.66 g/mol |
IUPAC 名称 |
4-chlorobutyl 2,4,6-trinitrobenzoate |
InChI |
InChI=1S/C11H10ClN3O8/c12-3-1-2-4-23-11(16)10-8(14(19)20)5-7(13(17)18)6-9(10)15(21)22/h5-6H,1-4H2 |
InChI 键 |
LADFCXYSDMMPSP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)OCCCCCl)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


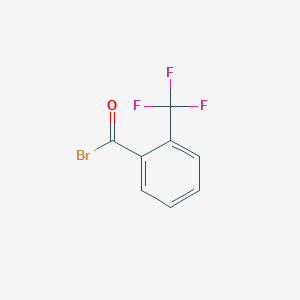

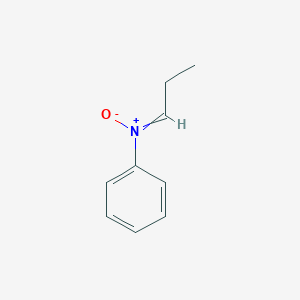
![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)
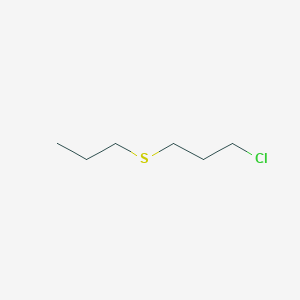

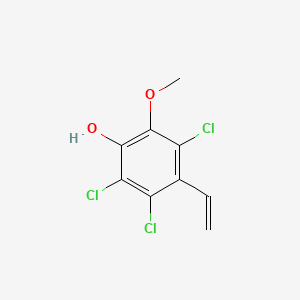
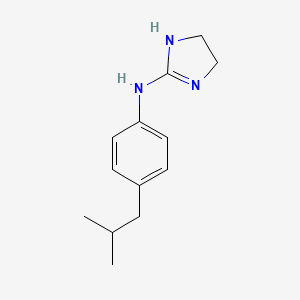
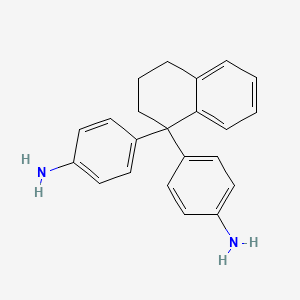
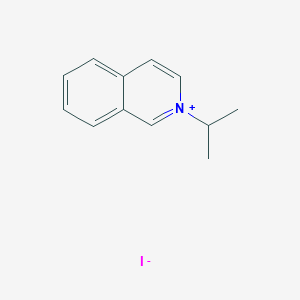
![[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid](/img/structure/B14293954.png)
